N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE
Overview
Description
N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C20H12Cl4N2O2 and a molecular weight of 454.13 g/mol . This compound is known for its unique chemical structure, which includes two dichlorophenyl groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2,3-dichloroaniline with terephthaloyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can be compared with other similar compounds, such as:
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Another related compound with pyridine groups instead of dichlorophenyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific dichlorophenyl substituents, which impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-N,4-N-bis(2,3-dichlorophenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-3-1-5-15(17(13)23)25-19(27)11-7-9-12(10-8-11)20(28)26-16-6-2-4-14(22)18(16)24/h1-10H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQPYHRMQUVBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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